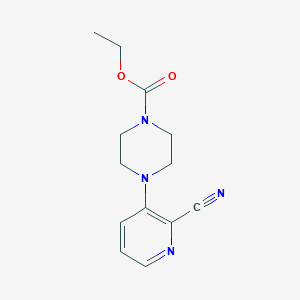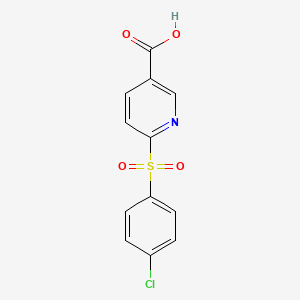![molecular formula C18H18ClN5 B12243880 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12243880.png)
1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with a 2-chlorophenyl group and a 2-methylpyrido[3,4-d]pyrimidin-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves multiple steps, typically starting with the preparation of the pyrido[3,4-d]pyrimidine core. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring. The piperazine ring is then introduced through nucleophilic substitution reactions .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents using reagents like alkyl halides
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases and have shown potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit similar biological activities and are used in the development of new therapeutic agents
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN5 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H18ClN5/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-10-8-23(9-11-24)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
HHURMUZYYFDKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243805.png)
![3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12243810.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12243819.png)
![Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B12243822.png)
![2-Benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243832.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B12243841.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12243855.png)

![2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243866.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B12243893.png)

![5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243909.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B12243912.png)
![Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate](/img/structure/B12243915.png)
